molecular formula C8H16N2 B11768040 5-Methyl-2,5-diazaspiro[3.5]nonane

5-Methyl-2,5-diazaspiro[3.5]nonane

Cat. No.: B11768040
M. Wt: 140.23 g/mol
InChI Key: RXTWXIFVTJNDSZ-UHFFFAOYSA-N
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Description

5-Methyl-2,5-diazaspiro[3.5]nonane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro connection between a diazaspiro nonane ring and a methyl group. The presence of nitrogen atoms in the ring structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,5-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a ketone or aldehyde. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,5-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Methyl-2,5-diazaspiro[3.5]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methyl-2,5-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The nitrogen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s spirocyclic structure also contributes to its unique reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,5-diazaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a methyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

5-methyl-2,5-diazaspiro[3.5]nonane

InChI

InChI=1S/C8H16N2/c1-10-5-3-2-4-8(10)6-9-7-8/h9H,2-7H2,1H3

InChI Key

RXTWXIFVTJNDSZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC12CNC2

Origin of Product

United States

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